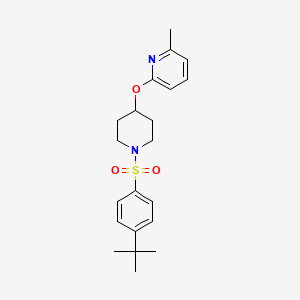

2-((1-((4-(Tert-butyl)phenyl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

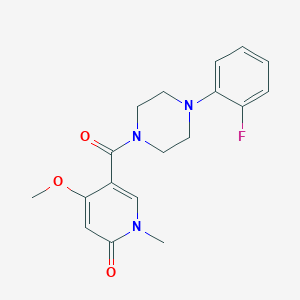

The compound is a derivative of pyridine and piperidine, both of which are basic heterocyclic organic compounds. Pyridine is a six-membered ring with one nitrogen atom and piperidine is a six-membered ring with one nitrogen atom and five carbon atoms. The compound also contains a sulfonyl group attached to a phenyl ring, and a tert-butyl group attached to the piperidine ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridine and piperidine rings, the sulfonyl group, and the tert-butyl group. The presence of these functional groups would likely confer specific physical and chemical properties to the compound .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyridine and piperidine rings could make it a base, while the sulfonyl group could make it a good leaving group .Aplicaciones Científicas De Investigación

- Application : Incorporating this compound as a linker in PROTACs allows researchers to fine-tune the ternary complex formation, optimize drug-like properties, and enhance targeted protein degradation .

- Application : Assessing its efficacy against bacterial pathogens provides insights into its antimicrobial potential .

Targeted Protein Degradation (PROTAC Development)

Antibacterial Activity Screening

Dual Kinase Inhibitor Design

Direcciones Futuras

Mecanismo De Acción

Target of Action

It is noted that similar compounds have been used in the development ofPROTACs (Proteolysis-Targeting Chimeras) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .

Mode of Action

The compound acts as a semi-flexible linker in PROTAC development . It helps form a ternary complex between the target protein and the E3 ubiquitin ligase . The rigidity incorporated into the linker region may impact the 3D orientation of the degrader and thus ternary complex formation .

Biochemical Pathways

The compound, as part of a PROTAC, affects the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. By tagging specific proteins for degradation, the compound can influence various biochemical pathways depending on the target protein .

Pharmacokinetics

The optimization of drug-like properties is mentioned as a consideration in the design of these compounds .

Result of Action

The result of the compound’s action would be the degradation of the target protein . This could have various molecular and cellular effects depending on the role of the target protein. For example, if the target protein is involved in a disease pathway, its degradation could potentially ameliorate the disease .

Propiedades

IUPAC Name |

2-[1-(4-tert-butylphenyl)sulfonylpiperidin-4-yl]oxy-6-methylpyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O3S/c1-16-6-5-7-20(22-16)26-18-12-14-23(15-13-18)27(24,25)19-10-8-17(9-11-19)21(2,3)4/h5-11,18H,12-15H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWVYRHNKSVNBAK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)OC2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1-((4-(Tert-butyl)phenyl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyridine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2417195.png)

![(E)-4-methyl-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide](/img/structure/B2417199.png)

![5H,6H,7H,8H-imidazo[1,5-a]pyridin-6-amine dihydrochloride](/img/structure/B2417200.png)

![methyl 6-acetyl-2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2417205.png)

![N-[3-(6-methoxypyridazin-3-yl)phenyl]-3,4-dimethylbenzenesulfonamide](/img/structure/B2417206.png)

![(Z)-3,5-dimethoxy-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2417210.png)

![2,3-dimethoxy-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2417211.png)

![8-((3,4-Dimethoxyphenyl)sulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2417213.png)